5-Chloro-4-cyclobutoxypyridin-3-amine
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Overview
Description
5-Chloro-4-cyclobutoxypyridin-3-amine is a heterocyclic organic compound with the molecular formula C₉H₁₁ClN₂O. It is a derivative of pyridine, featuring a chlorine atom at the 5-position, a cyclobutoxy group at the 4-position, and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-cyclobutoxypyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor, followed by chlorination and amination reactions. For example, a precursor such as 4-cyclobutoxypyridine can be chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position. Subsequent amination with ammonia or an amine source can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-cyclobutoxypyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-4-cyclobutoxypyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or ligand in biological studies to investigate enzyme functions or receptor interactions
Mechanism of Action
The mechanism of action of 5-Chloro-4-cyclobutoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and eliciting desired effects. Detailed studies on its binding affinity and interaction with specific targets are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Cyclobutoxypyridine: Lacks the chlorine and amine groups, making it less reactive in certain chemical reactions.
5-Chloro-2-aminopyridine: Similar in structure but lacks the cyclobutoxy group, affecting its physical and chemical properties.
4-Chloro-3-aminopyridine: Differs in the position of the chlorine and amine groups, leading to different reactivity and applications
Uniqueness
The presence of the cyclobutoxy group can influence its solubility and interaction with biological targets, while the chlorine and amine groups provide sites for further chemical modification .
Properties
Molecular Formula |
C9H11ClN2O |
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Molecular Weight |
198.65 g/mol |
IUPAC Name |
5-chloro-4-cyclobutyloxypyridin-3-amine |
InChI |
InChI=1S/C9H11ClN2O/c10-7-4-12-5-8(11)9(7)13-6-2-1-3-6/h4-6H,1-3,11H2 |
InChI Key |
HNMUTWNDMNEBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=NC=C2N)Cl |
Origin of Product |
United States |
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